molecular formula C12H12N5Na2O7P B593764 1,N6-Ethenoadenosine 5/'-monophosphate (sodium salt) CAS No. 885597-18-2

1,N6-Ethenoadenosine 5/'-monophosphate (sodium salt)

Cat. No.: B593764
CAS No.: 885597-18-2
M. Wt: 415.2
InChI Key: KVSQHHAQCKSCRL-CMUBXXRSSA-L
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Preparation Methods

The preparation of 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) involves several synthetic routes. One common method includes the reaction of adenosine 5’-monophosphate with chloroacetaldehyde under controlled conditions to introduce the etheno group . The reaction is typically carried out in an aqueous solution at a slightly acidic pH to facilitate the formation of the etheno derivative. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific pH ranges to optimize the reaction outcomes. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The etheno group enhances its binding affinity and fluorescent properties, making it a valuable tool for studying biochemical pathways. The compound’s fluorescence allows for the detection and quantification of its interactions in various assays .

Comparison with Similar Compounds

1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) is unique due to its fluorescent properties, which distinguish it from other adenosine monophosphate analogs. Similar compounds include:

The uniqueness of 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) lies in its ability to serve as a fluorescent probe, making it highly valuable in various scientific research applications .

Properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N5O7P.2Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22);;/q;2*+1/p-2/t6-,8-,9-,12-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSQHHAQCKSCRL-CMUBXXRSSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N5Na2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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